molecular formula C16H12O4 B565512 4-Hydroxy-8-benzyloxycoumarin CAS No. 30992-67-7

4-Hydroxy-8-benzyloxycoumarin

Cat. No.: B565512
CAS No.: 30992-67-7
M. Wt: 268.268
InChI Key: CSMRRRMWQAEPGF-UHFFFAOYSA-N
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Description

4-Hydroxy-8-benzyloxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-benzyloxycoumarin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-benzyloxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-8-benzyloxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-benzyloxycoumarin involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A precursor to 4-Hydroxy-8-benzyloxycoumarin with similar biological activities.

    Warfarin: A well-known anticoagulant derived from 4-hydroxycoumarin.

    Coumachlor: Another anticoagulant with a similar structure.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which enhances its chemical stability and modifies its biological activity compared to other coumarin derivatives .

Properties

IUPAC Name

4-hydroxy-8-phenylmethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-13-9-15(18)20-16-12(13)7-4-8-14(16)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMRRRMWQAEPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2OC(=O)C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725333
Record name 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30992-67-7
Record name 4-Hydroxy-8-(phenylmethoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30992-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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